4-(thiophen-2-yl)-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(THIOPHEN-2-YL)-1-[5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a variety of functional groups, including thiophene, trifluoromethyl, and thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(THIOPHEN-2-YL)-1-[5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and thiadiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include sulfur, trifluoromethyl benzyl chloride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(THIOPHEN-2-YL)-1-[5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different hydrogenated derivatives.
Scientific Research Applications
4-(THIOPHEN-2-YL)-1-[5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials for organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(THIOPHEN-2-YL)-1-[5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties.
Trifluoromethyl benzyl derivatives: Compounds with trifluoromethyl groups, often used in pharmaceuticals for their metabolic stability.
Thiadiazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
4-(THIOPHEN-2-YL)-1-[5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C23H18F3N3O2S3 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
4-thiophen-2-yl-1-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C23H18F3N3O2S3/c24-23(25,26)14-5-1-4-13(10-14)12-33-22-28-27-21(34-22)29-16-6-2-7-17(30)20(16)15(11-19(29)31)18-8-3-9-32-18/h1,3-5,8-10,15H,2,6-7,11-12H2 |
InChI Key |
SMUXKGLVJUMPME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F)C5=CC=CS5)C(=O)C1 |
Origin of Product |
United States |
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